Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to 4-Bromo-6-methylpyrimidine: Properties, Synthesis, and Applications
Introduction: The Strategic Value of Functionalized Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Its prevalence is due to its ability to engage in various biological interactions and its synthetic tractability. Within this class, halogenated pyrimidines serve as exceptionally versatile building blocks, enabling rapid diversification and exploration of chemical space through modern cross-coupling methodologies.[2]
4-Bromo-6-methylpyrimidine (CAS No: 69543-98-2) is a key heterocyclic intermediate. The strategic placement of a bromine atom at the 4-position, activated by the electron-withdrawing pyrimidine ring, makes it an excellent substrate for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and synthetic chemistry.
Core Chemical and Physical Properties
A thorough understanding of a reagent's fundamental properties is critical for its effective use in synthesis. The key physicochemical data for 4-Bromo-6-methylpyrimidine are summarized below.
| Property | Value | Source |
| CAS Number | 69543-98-2 | [3] |
| Molecular Formula | C₅H₅BrN₂ | [3][4] |
| Molecular Weight | 173.02 g/mol | [3][4] |
| Appearance | Off-white to yellow solid | N/A |
| InChIKey | GBPCCNWUSHSRTM-UHFFFAOYSA-N | [5] |
| Hazard Classification | Irritant | [3] |
Synthesis of 4-Bromo-6-methylpyrimidine
The synthesis of functionalized bromopyrimidines can be approached through various routes. A common and effective strategy involves the direct bromination of a suitable pyrimidine precursor. While multiple specific pathways exist, a general and scalable one-pot method has been developed for synthesizing 4-bromopyrimidines, offering an attractive alternative to more complex, multi-step procedures.[6]
One-Pot Synthesis from N-(cyanovinyl)amidines
A robust method involves the cyclization of N-(cyanovinyl)amidines under the influence of dry hydrogen bromide in dioxane.[6] This approach is efficient and less time-consuming than traditional methods.
Conceptual Workflow
Caption: Conceptual workflow for one-pot synthesis.
Experimental Protocol: General Procedure
This protocol is adapted from a general method for 4-bromopyrimidine synthesis.[6]
-
Reaction Setup: To a saturated solution of dry hydrogen bromide in 1,4-dioxane (e.g., 30 mL), add the appropriate N-cyanovinylamidine precursor (10 mmol).
-
Reaction Execution: Stir the resulting mixture at a controlled temperature of 15-20°C for approximately 2 hours. The acidic environment facilitates the cyclization and incorporation of the bromide.
-
Quenching and Isolation: Allow the reaction mixture to stand at room temperature for 1 hour. Subsequently, pour the mixture into crushed ice to precipitate the product.
-
Purification: The resulting solid, 4-bromo-6-methylpyrimidine, can be collected by filtration and recrystallized from a suitable solvent like n-hexane to achieve high purity.
Causality Behind Choices:
-
Dry HBr/Dioxane: Anhydrous conditions are crucial. HBr serves as both the acid catalyst for the cyclization of the amidine and the bromine source. Dioxane is an appropriate solvent that is stable to the strong acid.
-
Low Temperature: Maintaining a temperature of 15-20°C controls the reaction rate, preventing potential side reactions and decomposition.
-
Ice Quench: Pouring the reaction mixture into ice provides a rapid and effective way to quench the reaction and precipitate the organic product, which typically has low solubility in cold aqueous media.
Chemical Reactivity and Key Transformations
The synthetic utility of 4-Bromo-6-methylpyrimidine stems from the reactivity of its C-Br bond. This position is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for constructing complex molecular architectures.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species (like a boronic acid or ester) with an organic halide.[7][8][9] For 4-Bromo-6-methylpyrimidine, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 4-position.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Suzuki Coupling of 4-Bromo-6-methylpyrimidine with Phenylboronic Acid
This protocol is a representative example based on established procedures.[10][11]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-Bromo-6-methylpyrimidine (1.0 eq), phenylboronic acid (1.1-1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst and Solvent Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), to the flask. Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.
-
Reaction Execution: Heat the mixture to 80-100°C and monitor the reaction progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality Behind Choices:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): This is the heart of the reaction, cycling between Pd(0) and Pd(II) states to facilitate the bond formation.[10]
-
Base (e.g., K₃PO₄): The base is essential for activating the organoboron species to facilitate the transmetalation step, where the organic group is transferred to the palladium center.[9]
-
Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[12][13][14] This reaction is exceptionally valuable as it allows for the facile formation of aryl amines from aryl halides, a transformation that is often challenging using classical methods. With 4-Bromo-6-methylpyrimidine, this reaction enables the introduction of primary or secondary amines at the 4-position, a crucial step in the synthesis of many pharmaceutical candidates.
Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol is a representative example based on established procedures.[15]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq).
-
Reagent Addition: Add 4-Bromo-6-methylpyrimidine (1.0 eq) and the amine (e.g., morpholine, 1.2 eq).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.
-
Reaction Execution: Seal the tube and heat the mixture to 80-110°C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by flash chromatography.
Causality Behind Choices:
-
Phosphine Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (like XPhos) stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination.[12][15]
-
Strong Base (e.g., NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center, forming the crucial palladium-amido intermediate.[14][15]
-
Anhydrous Conditions: Water can interfere with the catalyst and the strong base, so anhydrous conditions are essential for high yields.
Applications in Drug Discovery and Materials Science
The ability to easily functionalize 4-Bromo-6-methylpyrimidine makes it a valuable precursor in the synthesis of diverse chemical libraries for high-throughput screening. The pyrimidine core is a known pharmacophore in many areas, including oncology, infectious diseases, and neurology.[1][2]
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding pocket of the enzyme. The ability to append various aryl and amino groups onto the 4-Bromo-6-methylpyrimidine scaffold via Suzuki and Buchwald-Hartwig reactions allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[16]
-
Agrochemicals: Similar to pharmaceuticals, the development of new herbicides, insecticides, and fungicides relies on creating novel molecular structures. Derivatives of 4-Bromo-6-methylpyrimidine can be synthesized to develop new crop protection agents.[16]
-
Endothelin Receptor Antagonists: Substituted pyrimidines are central to drugs like Macitentan, a dual endothelin receptor antagonist. The synthesis of such complex molecules often relies on the sequential, controlled functionalization of a pyrimidine core, for which 4-bromo-pyrimidines are ideal starting points.[17]
Spectroscopic Characterization
Unambiguous characterization of 4-Bromo-6-methylpyrimidine and its derivatives is essential. NMR spectroscopy is a primary tool for this purpose.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
A singlet for the methyl protons (CH₃), likely in the δ 2.5-2.8 ppm range.
-
Two signals for the aromatic pyrimidine protons. The proton at C5 (between the bromo and methyl groups) would appear as a singlet, and the proton at C2 would appear as another singlet, both in the aromatic region (likely δ 8.5-9.0 ppm).
-
-
¹³C NMR: The carbon NMR would show five distinct signals corresponding to the five carbon atoms in the molecule, with chemical shifts characteristic of a substituted pyrimidine ring.
Note: Actual chemical shifts can vary based on the solvent and experimental conditions. It is always best to compare with data from a known standard or from literature for similar compounds.[2][18][19]
Safety and Handling
As a responsible scientist, proper handling of all chemical reagents is paramount. 4-Bromo-6-methylpyrimidine should be handled with appropriate care.
-
Hazard Identification: Classified as an irritant. May cause skin, eye, and respiratory irritation.[3][20] Harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[20][21] Handle in a well-ventilated area or a chemical fume hood.[20][22]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[21][22]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[20]
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45117387, 4-Bromo-6-methylpyrimidine. Available: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 58092719, 4-Bromo-6-methylpyridin-3-ol. Available: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70700864, 4-Bromo-6-methoxypyrimidine. Available: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available: [Link]
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HETEROCYCLES, Vol. 51, No. 11 (1999). Synthesis of Some 4-Bromopyrimidines and Condensed 4-Bromopyrimidines by One-Pot Reaction. Available: [Link]
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Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available: [Link]
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PubChemLite. 4-bromo-6-methylpyrimidine (C5H5BrN2). Available: [Link]
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MDPI (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Available: [Link]
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ResearchGate (2020). PDF: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Available: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available: [Link]
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YouTube (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available: [Link]
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SpectraBase. 4-AMINO-2-BROMO-6-METHYL-5,6,7,8-TETRAHYDROPYRIDO-[2,3-D]-PYRIMIDINE. Available: [Link]
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YouTube (2020). Buchwald-Hartwig cross-coupling reaction. Available: [Link]
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ResearchGate (2012). Request PDF: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available: [Link]
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Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 116484351, 4-Bromo-6-(2-methyl-4-pyridinyl)pyrimidine. Available: [Link]
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MDPI (2022). Recent Advances in Pyrimidine-Based Drugs. Available: [Link]
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ResearchGate (2014). ¹H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Available: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. Available: [Link]
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PubMed (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Available: [Link]
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YouTube (2018). NMR Analysis - Determining a Structure with IR and NMR. Available: [Link]
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